molecular formula C23H22N2O2S B284852 3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B284852
M. Wt: 390.5 g/mol
InChI Key: YDKPPAUHXWKTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by modulating various signaling pathways. For instance, it has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. Moreover, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2 by interfering with viral DNA synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit inflammation, and its antiviral activity. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability, and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the research on 3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its interaction with various signaling pathways. Moreover, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The method involves the reaction of 4-methylbenzylamine, 4-propoxybenzaldehyde, and 2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione in the presence of a catalyst and a solvent. The reaction mixture is heated under reflux conditions, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been reported to exhibit antiviral activity against herpes simplex virus type 1 and type 2.

properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H22N2O2S/c1-3-12-27-19-10-8-18(9-11-19)20-14-28-22-21(20)23(26)25(15-24-22)13-17-6-4-16(2)5-7-17/h4-11,14-15H,3,12-13H2,1-2H3

InChI Key

YDKPPAUHXWKTDO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C

Origin of Product

United States

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